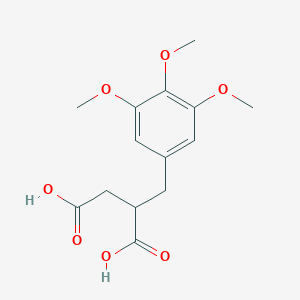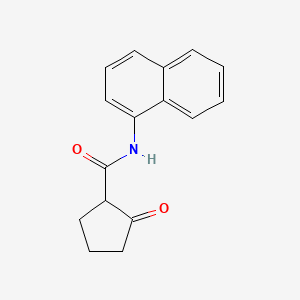![molecular formula C8H8BrClS B14004219 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene CAS No. 3983-75-3](/img/structure/B14004219.png)
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene is an organic compound that features a benzene ring substituted with a bromoethyl sulfanyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene typically involves the reaction of 2-chlorobenzenethiol with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated benzene derivatives.
科学研究应用
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modification of biological pathways and exert various effects.
相似化合物的比较
Similar Compounds
- [(2-Bromoethyl)sulfanyl]benzene
- (2-Bromoethyl)benzene
- 1,2-Bis(2-bromoethyl)benzene
- 1-(1-Bromoethyl)-2-(bromomethyl)benzene
Uniqueness
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene is unique due to the presence of both a bromoethyl sulfanyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
3983-75-3 |
|---|---|
分子式 |
C8H8BrClS |
分子量 |
251.57 g/mol |
IUPAC 名称 |
1-(2-bromoethylsulfanyl)-2-chlorobenzene |
InChI |
InChI=1S/C8H8BrClS/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
InChI 键 |
NOPMMFXIKJQQJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)SCCBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



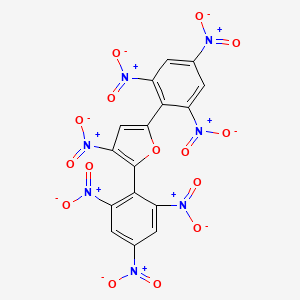
![2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide](/img/structure/B14004152.png)
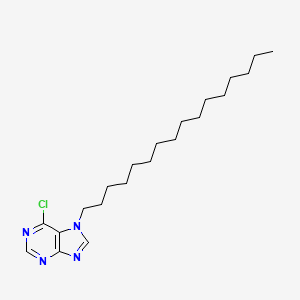

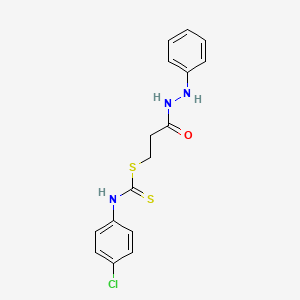
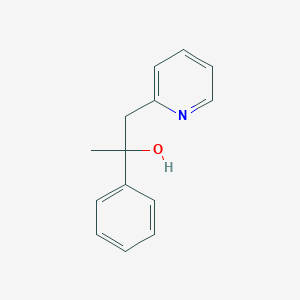
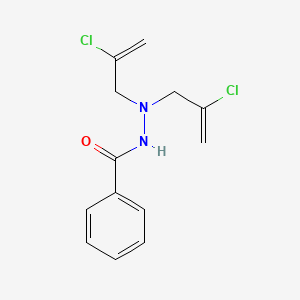
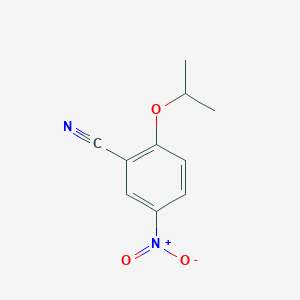

![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
